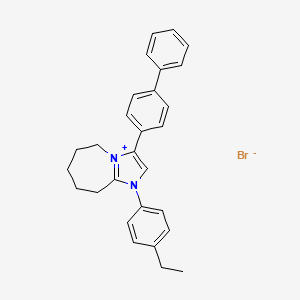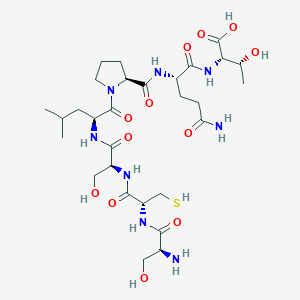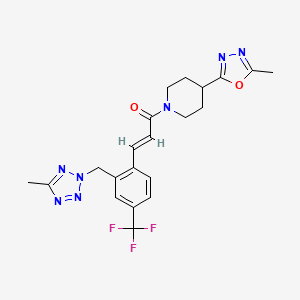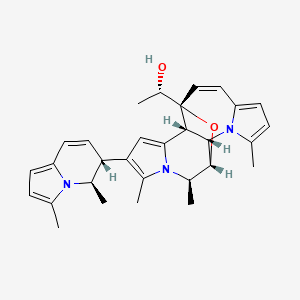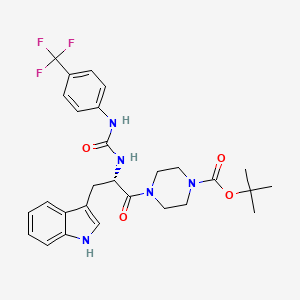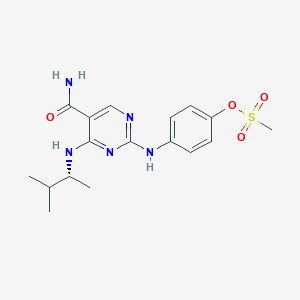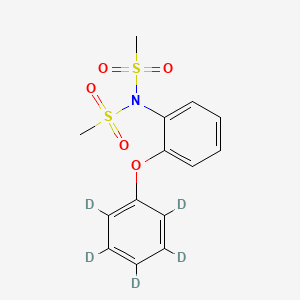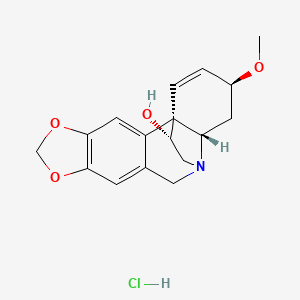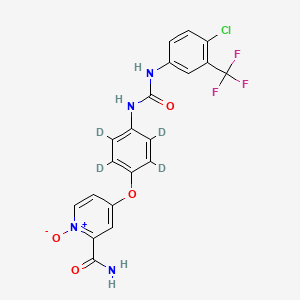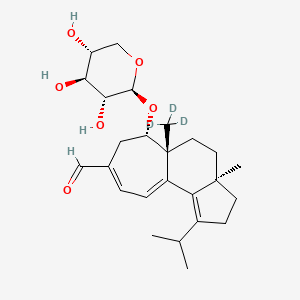
Jak3/btk-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak3/btk-IN-5 is a dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases play crucial roles in immune signaling and are involved in various inflammatory and autoimmune diseases. The compound is designed to selectively inhibit these kinases, making it a promising candidate for therapeutic applications in conditions such as rheumatoid arthritis and multiple sclerosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Jak3/btk-IN-5 involves multiple steps, including the formation of key intermediates through cyclization and chlorination reactions. One common synthetic route starts with the preparation of a pyrazolopyrimidine intermediate, which undergoes further modifications to achieve the final compound . The reaction conditions typically involve the use of specific reagents like 5-hydroxymethyluracil, which is oxidized to form 2,4-dihydroxypyrimidine-5-carbaldehyde, followed by chlorination and cyclization .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Jak3/btk-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its selectivity and potency .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents like 5-hydroxymethyluracil and chlorinating agents for the formation of key intermediates . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various intermediates that are further modified to achieve the final this compound compound. These intermediates are crucial for the compound’s selectivity and efficacy .
Wissenschaftliche Forschungsanwendungen
Jak3/btk-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of kinases and their role in various signaling pathways . In biology, it helps in understanding the molecular mechanisms of immune signaling and inflammation . In medicine, this compound is being investigated for its potential to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Wirkmechanismus
Jak3/btk-IN-5 exerts its effects by selectively inhibiting the activity of Janus kinase 3 and Bruton’s tyrosine kinase. These kinases are involved in the signal transduction pathways that regulate immune responses . By inhibiting these kinases, this compound can modulate the immune response, reducing inflammation and autoimmunity . The compound targets specific cysteine residues in the active sites of these kinases, leading to their inactivation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Jak3/btk-IN-5 include other JAK3 and BTK inhibitors such as PF-06651600 and ibrutinib . These compounds also target the same kinases but may differ in their selectivity and potency .
Uniqueness: This compound is unique due to its dual inhibition of both JAK3 and BTK, which allows for a broader range of therapeutic applications . This dual inhibition can provide synergistic effects, making it more effective in treating complex inflammatory and autoimmune diseases compared to single-target inhibitors .
Eigenschaften
Molekularformel |
C19H22ClN7O2 |
|---|---|
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
1-[(2S,4R)-4-[[5-chloro-2-[(1-ethylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-2-methylpyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H22ClN7O2/c1-4-15(28)27-10-13(6-11(27)3)29-18-16-14(20)8-21-17(16)24-19(25-18)23-12-7-22-26(5-2)9-12/h4,7-9,11,13H,1,5-6,10H2,2-3H3,(H2,21,23,24,25)/t11-,13+/m0/s1 |
InChI-Schlüssel |
VBHTYKLWZKIOEE-WCQYABFASA-N |
Isomerische SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)O[C@@H]4C[C@@H](N(C4)C(=O)C=C)C |
Kanonische SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC4CC(N(C4)C(=O)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)

![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
